molecular formula C13H11NO5S2 B1671806 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 331862-41-0

2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No. B1671806
M. Wt: 325.4 g/mol
InChI Key: DVBJNSKWHSGTDK-YHYXMXQVSA-N
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Description

This compound, also known by its CAS number 331862-41-0, is a thiazolidine derivative . It has a molecular weight of 325.36 and a molecular formula of C13H11NO5S2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ . This indicates that the compound contains a methoxy group attached to a phenyl ring, which is further connected to a thiazolidine ring via a methylene bridge .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 and a molecular formula of C13H11NO5S2 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, specifically those within the rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, have shown potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. For instance, certain derivatives have been highlighted for their effectiveness against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with notable activity also observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Further studies have reinforced these findings, with novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showing activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties (Alhameed et al., 2019).

Fluorescence Properties for Chemical Sensing

A distinct derivative has been synthesized for its fluorescent quenching effect towards Co2+, indicating a potential application in the selective detection of cobalt ions. This suggests the compound's utility in developing fluorescent chemical sensors, highlighting its specificity towards Co2+ among other tested metal ions (Rui-j, 2013).

Aldose Reductase Inhibition

Another area of application includes the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Derivatives of 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid have demonstrated potent inhibitory effects on aldose reductase, with some compounds showing significantly higher potency than the clinically used inhibitor, epalrestat. This suggests potential therapeutic applications in the management of diabetic complications (Kučerová-Chlupáčová et al., 2020).

Photovoltaic Applications

In the field of organic solar cells, derivatives incorporating the triazatruxene unit and modified acceptor moieties related to 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid have been designed and explored. These novel donor materials exhibit promising optoelectronic properties, including reduced energy gaps and enhanced charge transfer, making them suitable for use in organic solar cells (Khan et al., 2019).

Anticancer and Antiangiogenic Effects

Compounds derived from 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid have been evaluated for their anticancer and antiangiogenic activities. In vivo studies using mouse tumor models have shown significant inhibition of tumor growth and endothelial proliferation, indicating the potential of these compounds in anticancer therapy (Chandrappa et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for this compound are not available in the retrieved data, thiazolidine derivatives are a topic of ongoing research due to their diverse biological activities. They are often studied for potential applications in medicinal chemistry, particularly as antimicrobial agents .

properties

IUPAC Name

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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